molecular formula C26H24N2O5S B2513733 N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866813-74-3

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2513733
CAS No.: 866813-74-3
M. Wt: 476.55
InChI Key: WLMQZLSTAUMAEL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Fluorescence Properties

The structural aspects and properties of amide-containing isoquinoline derivatives, including compounds with structural similarities to N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, have been explored for their potential in forming salts, inclusion compounds, and host–guest complexes. These compounds exhibit significant fluorescence properties, which could be of interest for optical applications and materials science. The study by Karmakar et al. (2007) delves into how these structural properties influence the material's fluorescence, offering insights into their utility in creating highly fluorescent materials for various scientific applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Potential

Another significant application of similar compounds is in the development of new antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing potential as antimicrobial agents, tested against various bacterial and fungal strains. This suggests that derivatives like N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide could be explored for their antimicrobial properties, potentially leading to new treatments for resistant microbial infections (Desai, Shihora, & Moradia, 2007).

Enzyme Inhibitory Activities

The search for new enzyme inhibitors is a crucial aspect of drug discovery, particularly for treating diseases involving enzymatic dysregulation. Virk et al. (2018) synthesized compounds structurally related to N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide and evaluated their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings indicate the potential of such compounds in the development of new therapeutic agents targeting various enzymatic pathways (Virk et al., 2018).

Synthesis and Characterization for Drug Development

Efficient synthesis routes and characterization of quinoline derivatives are fundamental for the development of new drugs. Jiang et al. (2011) described a new route for preparing key intermediates for selective EGFR kinase inhibitors, highlighting the importance of such compounds in the synthesis of anticancer, antimalarial, antidiabetic, and antiviral agents. This underscores the critical role of N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide derivatives in drug development processes (Jiang et al., 2011).

Analgesic and Anti-inflammatory Applications

The quest for new analgesic and anti-inflammatory compounds is ongoing, given the limitations and side effects of current drugs. Alagarsamy et al. (2015) synthesized quinazolinyl acetamides, including structures akin to N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, and tested them for analgesic and anti-inflammatory activities. These compounds showed promising results, suggesting their potential in developing new therapies for pain and inflammation with possibly lower ulcerogenic risks compared to existing treatments (Alagarsamy et al., 2015).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-8-10-19(11-9-18)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)34(31,32)21-14-12-20(33-2)13-15-21/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQZLSTAUMAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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